

An In-depth Technical Guide to 3',5'-Difluorobiphenyl-4-carboxylic acid

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Compound of Interest

Compound Name: 3',5'-Difluorobiphenyl-4-carboxylic acid

Cat. No.: B1588576

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This guide provides a comprehensive technical overview of **3',5'-Difluorobiphenyl-4-carboxylic acid**, CAS number 350682-84-7. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of this versatile fluorinated biphenyl derivative.

Introduction: The Significance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.^[1] In medicinal chemistry, this strategy is often employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.^{[1][2]} **3',5'-Difluorobiphenyl-4-carboxylic acid** is a prime example of a fluorinated building block that has garnered significant interest in the pharmaceutical industry. Its rigid biphenyl scaffold, coupled with the electron-withdrawing nature of the fluorine substituents, makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds.^[1] The carboxylic acid moiety provides a versatile handle for further chemical modifications and can play a crucial role in drug-target interactions through hydrogen bonding and electrostatic interactions.^{[3][4]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3',5'-Difluorobiphenyl-4-carboxylic acid** is essential for its effective utilization in research and development.

Property	Value	Source
CAS Number	350682-84-7	[5][6]
Molecular Formula	C13H8F2O2	[5][6]
Molecular Weight	234.20 g/mol	[5][6]
IUPAC Name	4-(3,5-difluorophenyl)benzoic acid	[6][7]
Appearance	White powder	[8]
Purity	Typically ≥98%	[7]
Melting Point	Not specified	[9]
Boiling Point	Not specified	
Density	Not specified	
SMILES	<chem>C1(C=C(F)C=C(F)C=1)C1C=C C(=CC=1)C(O)=O</chem>	
InChI Key	VCEFNMHMLWBFNV- UHFFFAOYSA-N	[6][7]

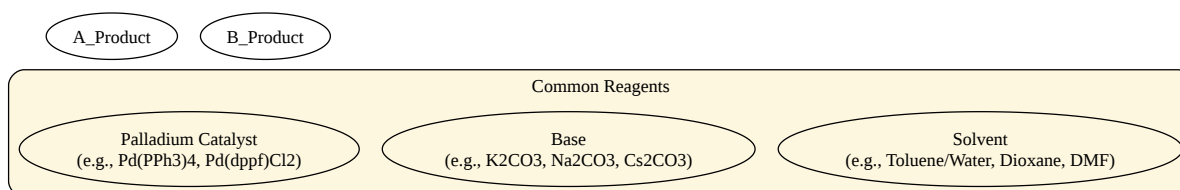
Synthesis of 3',5'-Difluorobiphenyl-4-carboxylic acid

The most prevalent and efficient method for the synthesis of **3',5'-Difluorobiphenyl-4-carboxylic acid** is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance.[10][12]

General Reaction Scheme

The synthesis can be achieved via two primary routes, with the choice often dictated by the commercial availability and cost of the starting materials.[10]

- Route A: Coupling of a 4-halobenzoic acid derivative with 3,5-difluorophenylboronic acid.
- Route B: Coupling of a 3,5-difluoroaryl halide with 4-carboxyphenylboronic acid.



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Detailed Experimental Protocol (Route B)

This protocol describes the synthesis of **3',5'-Difluorobiphenyl-4-carboxylic acid** starting from 1-bromo-3,5-difluorobenzene and 4-carboxyphenylboronic acid.

Materials:

- 1-Bromo-3,5-difluorobenzene
- 4-Carboxyphenylboronic acid
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane
- Water (degassed)
- Hydrochloric acid (1M)

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

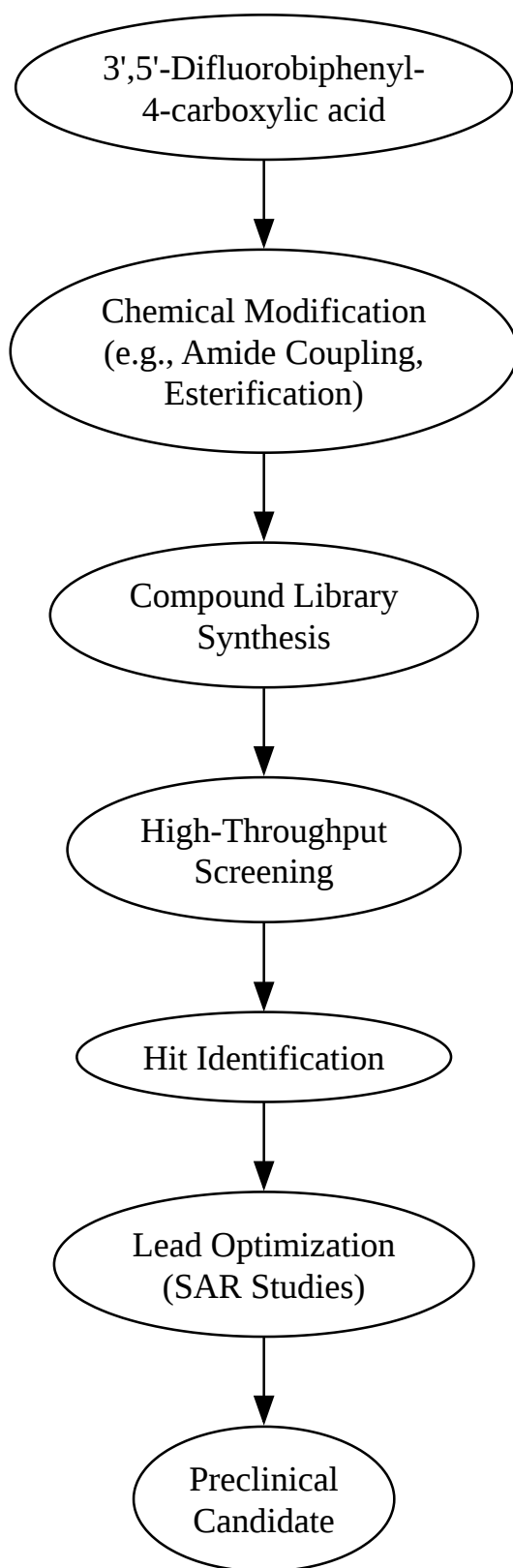
- **Reaction Setup:** To a flame-dried Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
- **Reaction:** Stir the mixture vigorously and heat to reflux (typically 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- **Work-up:** Cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3x).
- **Washing and Drying:** Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield **3',5'-Difluorobiphenyl-4-carboxylic acid** as a white solid.

Applications in Drug Discovery and Materials Science

The unique structural and electronic properties of **3',5'-Difluorobiphenyl-4-carboxylic acid** make it a valuable building block in several areas of research and development.

Medicinal Chemistry

The 3',5'-difluorobiphenyl moiety is a common feature in a variety of bioactive molecules. The fluorine atoms can enhance binding to target proteins through various non-covalent interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.^[1] The carboxylic acid group can act as a bioisostere for other functional groups or serve as a key interaction point with the target protein.^{[4][13]} This compound and its derivatives have been explored in the development of therapeutic agents for a range of diseases, including cancer and inflammatory conditions.^[2] For instance, it has been investigated as a component of transthyretin aggregation inhibitors, which are relevant in the design of drugs for amyloidosis.^[9]



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Materials Science

Fluorinated biphenyls are integral components in the synthesis of advanced materials such as liquid crystals, high-performance polymers, and organic light-emitting diodes (OLEDs).^[1] The presence of fluorine atoms can significantly influence the electronic properties, thermal stability, and mesomorphic behavior of these materials. The carboxylic acid functionality of **3',5'-Difluorobiphenyl-4-carboxylic acid** allows for its incorporation into polymer backbones or for its use in the formation of self-assembled monolayers.

Spectroscopic Data

While a comprehensive set of spectra is not readily available in the public domain, typical spectroscopic data for biphenyl carboxylic acids can be referenced for characterization.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets, while the protons on the difluorophenyl ring will exhibit more complex splitting patterns due to coupling with the fluorine atoms. The carboxylic acid proton will appear as a broad singlet, typically downfield. For a similar compound, 4-biphenylcarboxylic acid, proton signals appear between 7.4 and 8.1 ppm, with the carboxylic proton around 13.0 ppm in DMSO-d₆.^[14]
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.
- ¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the two equivalent fluorine atoms.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (234.20 g/mol).^{[5][6]}

Safety and Handling

3',5'-Difluorobiphenyl-4-carboxylic acid should be handled in accordance with good laboratory practices.

- Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).^[15]

- Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[16][17] Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[15][18] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[16][17]
- First Aid: In case of skin contact, wash with plenty of water.[15] If in eyes, rinse cautiously with water for several minutes.[16][17] If irritation persists, seek medical attention.[15] If inhaled, move to fresh air.[18] If swallowed, rinse mouth and seek medical advice.[15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

Conclusion

3',5'-Difluorobiphenyl-4-carboxylic acid is a valuable and versatile building block in modern organic synthesis, with significant applications in drug discovery and materials science. Its synthesis via the Suzuki-Miyaura coupling is well-established and efficient. The strategic placement of two fluorine atoms on the biphenyl scaffold imparts unique properties that are highly sought after for the development of novel pharmaceuticals and advanced materials. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this important chemical entity in their work.

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References

1. benchchem.com [benchchem.com]
2. chemimpex.com [chemimpex.com]
3. researchgate.net [researchgate.net]
4. researchgate.net [researchgate.net]
5. 350682-84-7 CAS MSDS (3',5'-DIFLUORO-BIPHENYL-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3',5'-Difluorobiphenyl-4-carboxylic acid | C₁₃H₈F₂O₂ | CID 5288193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bocsci.com [bocsci.com]
- 8. jiuzhoua.lookchem.com [jiuzhoua.lookchem.com]
- 9. aablocks.com [aablocks.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Biphenylcarboxylic acid(92-92-2) 1H NMR [m.chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
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